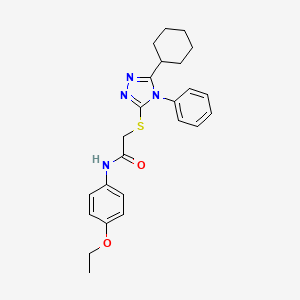![molecular formula C13H8FN3O2 B11775892 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its imidazo[1,2-B]pyridazine core, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable dicarbonyl compound to yield the imidazo[1,2-B]pyridazine core. The carboxylic acid functionality can be introduced through subsequent oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-B]pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-B]pyridazines with diverse functional groups, which can further enhance the compound’s biological activities and therapeutic potential .
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s imidazo[1,2-B]pyridazine core is known to interact with various proteins, potentially inhibiting or activating their functions, which can result in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[1,2-B]pyridazine derivatives and related heterocycles such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines .
Uniqueness
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C13H8FN3O2 |
|---|---|
Peso molecular |
257.22 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19) |
Clave InChI |
GMBLYQRZSOAAJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(N3C(=N2)C=CC=N3)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


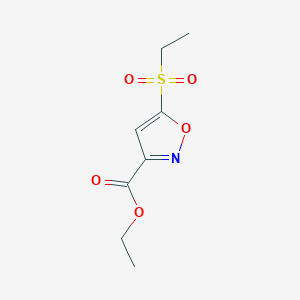
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
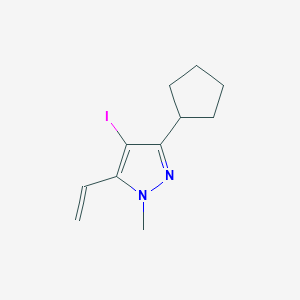
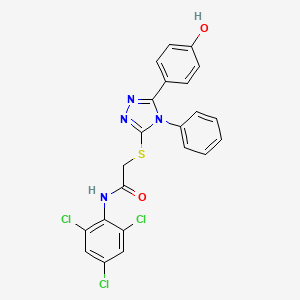
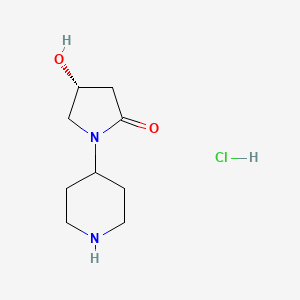




![5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
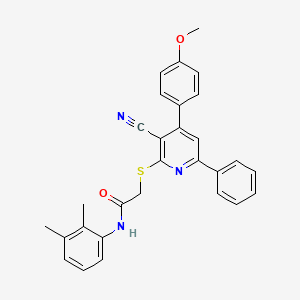
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)
